DMA
Overview
Description
Dimethylamine hydrochloride is an organic compound with the chemical formula C₂H₈ClN . It is a white to off-white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and serves as a precursor to various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine hydrochloride can be synthesized by the reaction of dimethylamine with hydrochloric acid. The reaction is straightforward and typically carried out under ambient conditions:
(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl
Industrial Production Methods
Industrial production of dimethylamine hydrochloride involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with bases to form dimethylamine.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized to form dimethylamine oxide.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium hydroxide for acid-base reactions.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products Formed
Dimethylamine: Formed by reacting with bases.
Dimethylamine oxide: Formed by oxidation.
Scientific Research Applications
Dimethylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: The parent compound, which is a colorless gas with a fishy odor.
Dimethylacetamide: An organic compound with similar uses in organic synthesis but with different physical properties.
Trimethylamine: Another related compound with a similar structure but different chemical behavior.
Uniqueness
Dimethylamine hydrochloride is unique due to its high solubility in water and its ability to form stable salts with acids. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRRDFCQNOZNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436348 | |
Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188860-26-6 | |
Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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